molecular formula C14H16O10 B1231948 5-Galloylquinic acid CAS No. 53584-43-3

5-Galloylquinic acid

Cat. No. B1231948
CAS RN: 53584-43-3
M. Wt: 344.27 g/mol
InChI Key: LDPLFHGGZNSKDS-UHFFFAOYSA-N
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Description

5-Galloylquinic acid is a natural polyphenolic compound found in various plant sources. It belongs to the class of galloylquinic acids (GQAs) . These compounds consist of a quinic acid core esterified to gallic acid moieties. Notably, this compound forms depsidic bonds between gallic acid units in tara gallotannins . Tara polyphenols, including this compound, are structurally related to chlorogenic acids (caffeoylquinic acids), where the quinic acid core is esterified to caffeic acid units .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinic acid core esterified with gallic acid moieties. The specific arrangement of these moieties determines the isomeric forms of this compound. Analytical techniques such as reversed-phase liquid chromatography (RP-LC) and hydrophilic interaction chromatography (HILIC) coupled with ion mobility (IM) high-resolution mass spectrometry (HR-MS) have been instrumental in identifying and characterizing these isomers .

Scientific Research Applications

Extraction and Separation Techniques

5-Galloylquinic acid, a compound found in green tea and other plants, is noted for its antioxidant and antileishmanial properties. A study by (Ma et al., 2016) developed a new method for its separation using mesoporous zirconium phosphate (m-ZrP) from Chinese green tea extract. This technique offers a simpler alternative to traditional methods, achieving moderate purity and recovery rates.

Pharmacological Properties

Galloylquinic acids, including this compound, have been studied for their potential in HIV treatment. (Nishizawa et al., 1989) identified new tetragalloylquinic acids from tannic acid as inhibitors of HIV reverse transcriptase and HIV growth in cells. Another study by (Nonaka et al., 1990) found that compounds like 1,3,4-tri-O-galloylquinic acid, which includes the 5-galloylquinic structure, inhibit HIV replication in lymphocytes.

Antioxidant and Antigenotoxic Potentials

This compound exhibits significant antioxidant activity. (Ines et al., 2012) researched the antioxidative, antiproliferative, and antigenotoxic activities of 3,5-O-di-galloylquinic acid purified from Myrtus communis leaves. The compound showed a notable ability to inhibit lipid peroxidation and genotoxicity induced by H2O2.

Gastroprotective Activity

Compounds derived from this compound have demonstrated gastroprotective effects. (Motta et al., 2017) isolated several new methylated galloylquinic acids from Copaifera langsdorffii leaves, showing significant reduction in lesion areas in a gastroprotection assay.

Anti-Urolithic Activity and Biotransformation

A study by (El-Salam et al., 2019) investigated the antiurolithic activity of galloylquinic acids and their biotransformation by fungi. It was found that a major metabolite, 3-O-methylgallic acid, derived from galloylquinic acids, significantly reduced calcium oxalate monohydrate crystal-adherence to renal cells.

Profiling and Characterization

Galloylquinic acids have been profiled for their contents in various sources, as found in the study by (Clifford et al., 2007). This profiling aids in understanding the chemical composition and potential applications of these compounds in different natural sources.

Potential Antiplasmodial Activity

Galloylquinic acids, including this compound, have been isolated from plants and evaluated for their antiplasmodial activity. (Cao et al., 2006) identified several phenolic compounds from Sloanea rhodantha showing weak inhibitory activity against Plasmodium falciparum strains.

Mechanism of Action

Target of Action

5-Galloylquinic acid is primarily known for its role as a reactive oxygen species (ROS) scavenger . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis. This is where this compound comes into play, acting as a scavenger to neutralize these harmful ROS .

Mode of Action

The compound interacts with ROS, neutralizing them and thereby preventing the potential damage they could cause to cellular structures . This interaction helps maintain the balance of ROS within the cell, contributing to cellular homeostasis and health.

Biochemical Pathways

This compound is involved in several biochemical pathways, particularly those related to the shikimic acid, phenylpropanoid, and flavonoid synthetic pathways . These pathways are crucial for the biosynthesis of a wide range of compounds, including flavonoids, tannins, and other phenolic compounds, which have various biological activities, including antioxidant activity .

Pharmacokinetics

It is known that the compound is soluble in water and alcohol , which suggests it may have good bioavailability

Result of Action

The primary result of this compound’s action is the reduction of ROS levels within the cell . By scavenging and neutralizing ROS, this compound helps prevent oxidative damage to cellular structures, thereby contributing to cell health and longevity.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in aqueous or alcoholic environments . Additionally, like many other organic compounds, this compound should be stored in a cool, dry place, away from light and heat to maintain its stability .

properties

IUPAC Name

(1R,3R,4S,5R)-1,3,4-trihydroxy-5-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)18)12(20)24-9-4-14(23,13(21)22)3-8(17)11(9)19/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)/t8-,9-,11+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPLFHGGZNSKDS-AOGLXQGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314704
Record name 5-Galloyl quinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53584-43-3
Record name 5-Galloyl quinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53584-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Galloyl quinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 5-Galloylquinic acid's presence in maqui berries?

A: While maqui berries (Aristotelia chilensis) are known for their high anthocyanin content, research has revealed the presence of significant levels of flavonols, including this compound []. Although the specific biological activities of this compound in maqui berries haven't been extensively studied, its presence, along with other flavonols and anthocyanins, contributes to the fruit's status as a "superfruit," suggesting potential health benefits.

Q2: How is this compound detected and quantified in plant materials?

A: Researchers have successfully used a combination of extraction techniques and sophisticated analytical methods to identify and quantify this compound in various plant sources. For example, in maqui berries, solid phase extraction using a mixed mode cation exchange cartridge followed by HPLC-DAD-ESI-MS/MS analysis allowed for the identification and quantification of this compound []. Similarly, LC-MS8 techniques have been employed to profile and characterize this compound alongside other galloylquinic acids in green tea, tara tannin, and tannic acid [].

Q3: Does the spatial distribution of this compound within a plant hold any significance?

A: Yes, the location of this compound within a plant can be telling. Studies employing Air Flow-Assisted Ionization Mass Spectrometry Imaging (AFAI-MSI) on mango fruits revealed that this compound, unlike citric acid found predominantly in the pulp, was primarily concentrated in the peel []. This distinct distribution pattern suggests a potential role in the plant's defense mechanisms against environmental stressors, a common characteristic of phenolic compounds.

Q4: Can you elaborate on the structural complexity observed within the galloylquinic acid family?

A: Research has unveiled a remarkable diversity within the galloylquinic acid family, particularly those with multiple galloyl units []. For instance, analysis of tara tannin, a rich source of galloylquinic acids, revealed isomers based on both 1,3,4,5-tetragalloylquinic acid and 3,4,5-trigalloylquinic acid cores, highlighting the structural complexity within this class of compounds. This complexity arises from the varying number and positions of galloyl groups attached to the quinic acid core.

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